

1-Chloro-2-fluorobenzene spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-fluorobenzene

Cat. No.: B165100

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **1-Chloro-2-fluorobenzene**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-chloro-2-fluorobenzene**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. The document includes tabulated data, detailed experimental protocols, and a workflow diagram for structural elucidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-chloro-2-fluorobenzene** (CAS Registry Number: 348-51-6).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Assignment
6.96 - 7.49	m	-	Aromatic Protons (H3, H4, H5, H6)

Note: The aromatic region presents a complex multiplet due to spin-spin coupling between the protons and with the fluorine atom.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
158.3 (d, ¹ JCF = 248 Hz)	C2 (C-F)
130.2 (d, ³ JCF = 4 Hz)	C4
128.8 (d, ⁴ JCF = 3 Hz)	C5
125.1 (d, ⁴ JCF = 4 Hz)	C6
120.3 (d, ² JCF = 21 Hz)	C1 (C-Cl)
116.9 (d, ² JCF = 19 Hz)	C3

Note: Data is based on typical values and may vary slightly depending on the solvent and experimental conditions. The doublet multiplicity (d) and carbon-fluorine coupling constants (JCF) are indicated.[5]

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (ppm)	Reference
-118 to -122	CFCl ₃

Note: The chemical shift of fluorine is sensitive to the solvent. The value provided is a typical range for fluorobenzene derivatives.[6]

Infrared (IR) Spectroscopy

The IR spectrum of **1-chloro-2-fluorobenzene** exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3100	Medium	C-H Aromatic Stretch
1580, 1480, 1450	Strong	C=C Aromatic Ring Stretch
1250 - 1290	Strong	C-F Stretch
1000 - 1100	Strong	C-Cl Stretch
750 - 800	Strong	C-H Aromatic Out-of-Plane Bending

Note: Data compiled from various spectral databases.[1][7][8] The exact peak positions may vary based on the sampling method (e.g., liquid film, gas phase).[1][7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-chloro-2-fluorobenzene** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
130/132	100 / 33	[M] ⁺ (Molecular Ion)
99	40	[M - Cl] ⁺ or [M - F - H] ⁺
95	25	[M - Cl - H] ⁺
75	30	[C ₆ H ₃] ⁺

Note: The molecular ion peak appears as a doublet at m/z 130 and 132 due to the isotopic abundance of ³⁵Cl and ³⁷Cl.[2] The molecular weight of **1-chloro-2-fluorobenzene** is 130.55 g/mol .[1][7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution.[\[9\]](#)

Sample Preparation:

- For ^1H and ^{13}C NMR, dissolve 5-25 mg and 50-100 mg of **1-chloro-2-fluorobenzene**, respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
[\[10\]](#)[\[11\]](#)
- Transfer the solution to a standard 5 mm NMR tube.[\[10\]](#)
- Ensure the sample is free of particulate matter to avoid issues with shimming.[\[11\]](#) If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H spectrum. A typical experiment involves a 90° pulse, a short acquisition time, and a relaxation delay.
- For ^{13}C NMR, a longer acquisition time is generally required due to the lower natural abundance of the ^{13}C isotope.[\[11\]](#) Proton decoupling is typically used to simplify the spectrum.
- For ^{19}F NMR, a fluorine-observe probe is used. The experiment is run with proton decoupling to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond, germanium) is clean.[12]
- Place a single drop of neat **1-chloro-2-fluorobenzene** directly onto the crystal.[12][13]
- Apply pressure using the anvil to ensure good contact between the sample and the crystal. [13]

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.[13]
- Acquire the sample spectrum over a typical range of 4000 to 400 cm^{-1} .[14]
- Average multiple scans to improve the signal-to-noise ratio.[14]
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer.[15] It is suitable for analyzing volatile organic compounds like **1-chloro-2-fluorobenzene**.[16]

Sample Preparation:

- Prepare a dilute solution of **1-chloro-2-fluorobenzene** in a volatile organic solvent (e.g., dichloromethane, hexane).
- Inject a small volume (typically 1 μL) of the solution into the GC injection port.

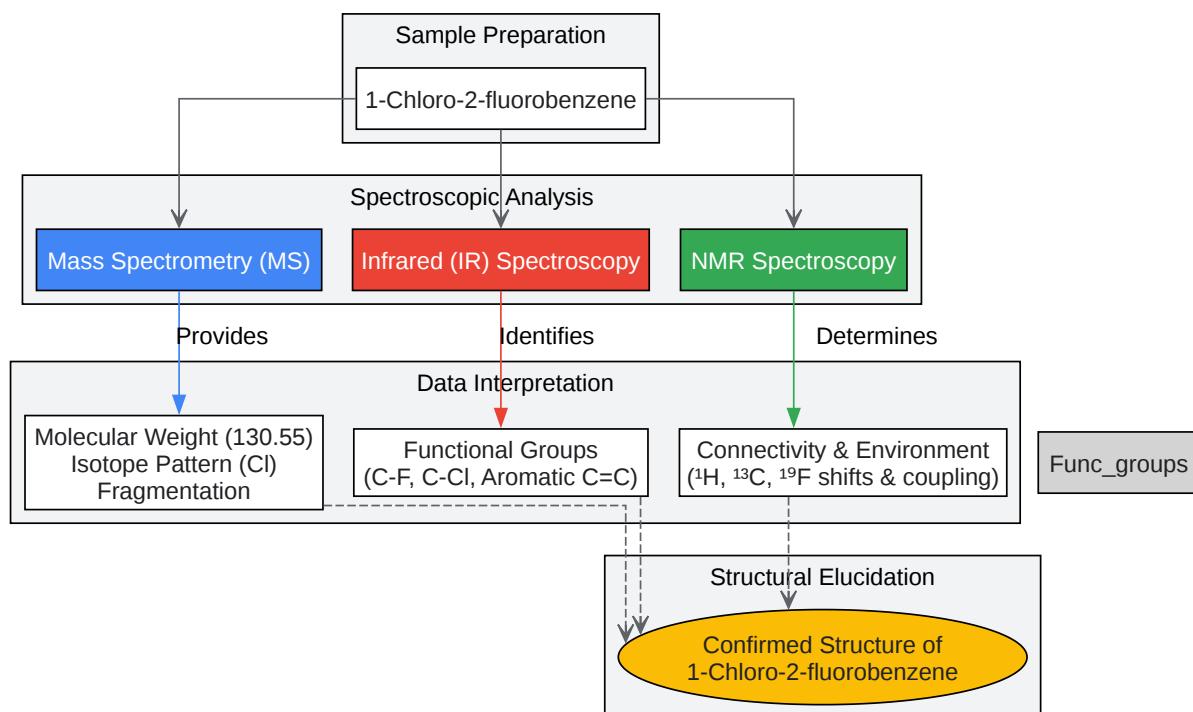
Data Acquisition:

- The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.
- The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.

- As **1-chloro-2-fluorobenzene** elutes from the column, it enters the mass spectrometer.
- In the ion source (typically electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for using different spectroscopic techniques to confirm the structure of **1-chloro-2-fluorobenzene**.



[Click to download full resolution via product page](#)

Workflow for the spectroscopic analysis of **1-chloro-2-fluorobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-chloro-2-fluoro- [webbook.nist.gov]
- 2. Benzene, 1-chloro-2-fluoro- [webbook.nist.gov]
- 3. Benzene, 1-chloro-2-fluoro- [webbook.nist.gov]
- 4. Benzene, 1-chloro-2-fluoro- [webbook.nist.gov]
- 5. 2-Chlorofluorobenzene(348-51-6) ^{13}C NMR spectrum [chemicalbook.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-chloro-2-fluoro- [webbook.nist.gov]
- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 16. dem.ri.gov [dem.ri.gov]

- To cite this document: BenchChem. [1-Chloro-2-fluorobenzene spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165100#1-chloro-2-fluorobenzene-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com